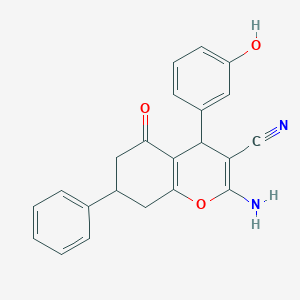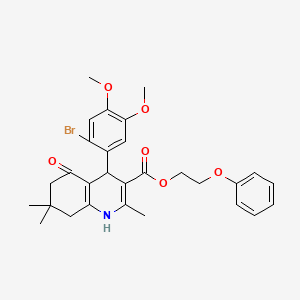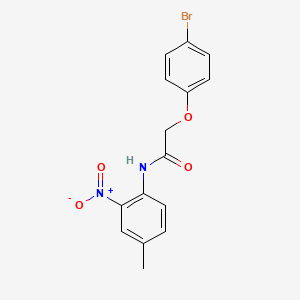![molecular formula C21H33NO8 B5039953 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid](/img/structure/B5039953.png)
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol typically involves multiple steps starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to yield the desired amine. This amine is further reacted with an oxirane derivative to introduce the oxan-4-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Mescaline: Another compound with a similar aromatic structure but distinct pharmacological properties.
Uniqueness
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.C2H2O4/c1-5-19(2)11-15(8-9-24-19)16(21)13-20-12-14-6-7-17(22-3)18(10-14)23-4;3-1(4)2(5)6/h6-7,10,15-16,20-21H,5,8-9,11-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCGZFIPPMTHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C(CNCC2=CC(=C(C=C2)OC)OC)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5039890.png)

![2-(3-fluorophenyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5039908.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B5039914.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5039921.png)
![Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-](/img/structure/B5039941.png)
![CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5039944.png)
![N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B5039947.png)
![N-phenyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5039957.png)
![(5E)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5039961.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5039967.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide](/img/structure/B5039988.png)
